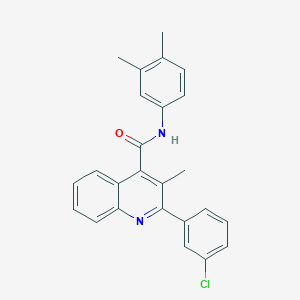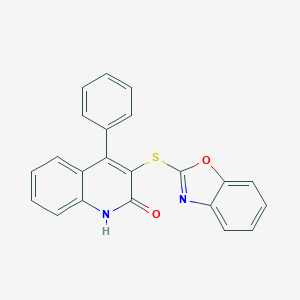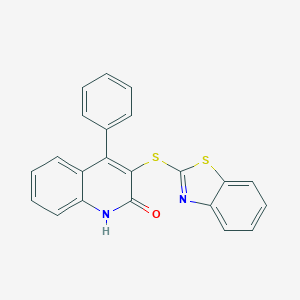
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide is an organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group, a dimethylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the chlorophenyl and dimethylphenyl groups can be achieved through electrophilic aromatic substitution reactions. Chlorobenzene and dimethylbenzene can be used as starting materials, and the reactions can be catalyzed by Lewis acids such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinolinecarboxamide derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide: Lacks the methyl group at the 3-position of the quinoline ring.
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline: Lacks the carboxamide group.
Uniqueness
2-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-4-quinolinecarboxamide is unique due to the presence of the carboxamide group at the 4-position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C25H21ClN2O |
|---|---|
Molecular Weight |
400.9g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21ClN2O/c1-15-11-12-20(13-16(15)2)27-25(29)23-17(3)24(18-7-6-8-19(26)14-18)28-22-10-5-4-9-21(22)23/h4-14H,1-3H3,(H,27,29) |
InChI Key |
YXUFLVHUQVNQTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-allyl-2-[(7-chloro-2-hydroxy-4-phenyl-3-quinolinyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B444389.png)

![7-Chloro-3-[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-4-phenyl-2-quinolinol](/img/structure/B444392.png)
![2-(2,5-Dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B444393.png)
![9-[4-(diethylamino)phenyl]-6-(furan-2-yl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444395.png)
![3-[4-(diethylamino)phenyl]-11-(2-furyl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444397.png)
![10-benzoyl-3-[4-(diethylamino)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444398.png)
![9-[4-(diethylamino)phenyl]-6-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444401.png)
![5-acetyl-9-(3-nitrophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444402.png)

![2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE](/img/structure/B444404.png)
![3-Benzoyl-6-[4-(diethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444407.png)
![11-Isopropoxycarbonyl-10-methyl-2-amino-4-oxo-4,3a,8b-trihydro-3a,8b-expoxyethenoindeno[1,2-b]furan-3-carbonitrile](/img/structure/B444408.png)
